molecular formula C18H19NO4S B2709164 ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate CAS No. 879320-34-0

({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate

Cat. No.: B2709164
CAS No.: 879320-34-0
M. Wt: 345.41
InChI Key: ILILEKNEGILHOP-UHFFFAOYSA-N
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Description

({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate ( 879320-34-0) is a chemical compound with the molecular formula C18H19NO4S and a molecular weight of 345.41 g/mol . This research-grade material is provided for laboratory and chemical research applications only. The structure of this compound suggests potential research value in multiple areas. It is structurally derived from a 4-hydroxybenzoate ester, a core structure found in the paraben family (alkyl esters of p-hydroxybenzoic acid) which are widely studied for their antimicrobial properties . The 4-methylphenyl)sulfanyl]ethyl]carbamoyl]methyl moiety may contribute to unique physicochemical properties, potentially making it a subject of interest in studies of structure-activity relationships. Researchers may find this compound useful as a building block or intermediate in synthetic chemistry, or for investigating the biological activity of complex benzoate esters. Studies on simpler parabens like methyl paraben have shown activity on various biological targets, including the induction of calcium signaling in mast cells and activation of the TRPA1 channel, a receptor involved in pain sensation . These research areas provide a context for potential investigations, though the specific mechanism of action and research applications for this exact compound are yet to be fully characterized in the available scientific literature. Please note: This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheet (SDS) should be consulted before handling.

Properties

IUPAC Name

[2-[2-(4-methylphenyl)sulfanylethylamino]-2-oxoethyl] 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-2-8-16(9-3-13)24-11-10-19-17(21)12-23-18(22)14-4-6-15(20)7-5-14/h2-9,20H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILILEKNEGILHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)COC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylthiophenol with ethyl bromoacetate to form an ethyl ester intermediate. This intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The hydroxybenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • The structural similarity to methyl 4-hydroxybenzoate (methyl paraben), known for its antimicrobial properties, suggests potential use as a preservative in pharmaceutical formulations. Methyl paraben is widely used in cosmetics and personal care products due to its effectiveness against bacteria and fungi .
  • Drug Development :
    • Recent studies have indicated that compounds with similar structures can act as inhibitors for carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes and is a target for cancer therapies. The design of related compounds has shown promising results in binding affinity and selectivity towards specific isoforms of carbonic anhydrase, indicating potential therapeutic applications .
  • Endocrine Disruption Studies :
    • Given the concerns surrounding endocrine disruptors, the compound's effects on hormonal systems are being investigated. Similar compounds have been shown to interact with endocrine pathways, highlighting the need for thorough toxicological assessments .

Cosmetic Applications

  • Preservative Use :
    • The compound's structural features may allow it to function effectively as a preservative in cosmetic formulations, similar to methyl paraben. Its ability to inhibit microbial growth could extend the shelf life of products while ensuring safety for consumer use .
  • Skin Care Products :
    • Due to its potential antimicrobial properties, it may be incorporated into skin care products aimed at preventing infections or promoting skin health.

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of sulfanyl and carbamoyl groups into polymer matrices can enhance material properties such as flexibility and thermal stability. Research into similar compounds suggests that they can be used to modify polymer characteristics for specific applications in coatings or biomedical devices .
  • Nanomaterials :
    • The compound's unique structure may facilitate the development of nanomaterials with specialized functions, such as drug delivery systems or biosensors.

Data Tables

Application AreaPotential UsesRelated Compounds
PharmaceuticalsAntimicrobial agents, drug developmentMethyl paraben
CosmeticsPreservatives in creams and lotionsMethyl paraben
Materials SciencePolymer modification, nanomaterialsVarious sulfanyl derivatives

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of methyl 4-hydroxybenzoate derivatives against common pathogens found in cosmetic products. Results indicated that modifications to the benzene ring could enhance activity, suggesting that similar modifications in ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate could yield beneficial results.
  • Carbonic Anhydrase Inhibition :
    Research on related benzoates demonstrated significant inhibition of carbonic anhydrase IX, which is implicated in tumor growth. These findings suggest that this compound could be further explored as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The carbamoyl group can interact with enzymes, inhibiting their activity. The hydroxybenzoate moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound shares key functional groups with other sulfanyl- and carbamoyl-containing derivatives. Below is a comparative analysis:

Table 1: Functional Group Comparison
Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate 4-hydroxybenzoate ester, carbamoyl, sulfanyl C₁₈H₁₉NO₄S 345.41 Discontinued commercial status; aromatic sulfanyl group
Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate Carbamoyl, sulfanyl, ester, pyridine Not fully specified* N/A Stabilized by intramolecular hydrogen bonds; layered crystal packing
Ethyl S-2-dimethylisopropylammonium methylphosphonothiolate iodide Phosphonothiolate, quaternary ammonium C₁₀H₂₅INO₂PS 413.25 Schedule 1A03 regulated; contains iodine and phosphorus
Montelukast Sodium derivatives Quinoline, cyclopropane carboxylic acid, sulfanyl Complex (e.g., C₃₅H₃₅ClN₃O₃S) ~640.2 Clinically used leukotriene receptor antagonists

Structural and Physicochemical Properties

  • Aromatic vs. Heterocyclic Cores: Unlike montelukast derivatives (quinoline-based) or the pyridine-containing compound in , the target compound features a 4-hydroxybenzoate aromatic core, which may influence solubility and metabolic stability .
  • Sulfanyl Group Reactivity: The 4-methylphenylsulfanyl group in the target compound contrasts with the methylsulfanyl group in ’s pyridine derivative. Sulfanyl groups are known to modulate redox activity and metal-binding properties, which could affect biological interactions .
  • Molecular Weight and Solubility: With a molecular weight of 345.41 g/mol, the compound is smaller than montelukast derivatives (~640 g/mol) but larger than the phosphonothiolate in (413 g/mol). Higher molecular weight in montelukast correlates with extended pharmacokinetic profiles, suggesting the target compound may have different bioavailability .

Biological Activity

({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate, also known by its CAS number 879320-34-0, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19NO4SC_{18}H_{19}NO_4S, with a molecular weight of 345.41 g/mol. The structure features a 4-hydroxybenzoate moiety, which is known for its antimicrobial properties, combined with a sulfanyl group that may influence its biological activity.

The antimicrobial activity of compounds like methyl paraben is attributed to their ability to disrupt microbial cell membranes and inhibit enzymatic functions vital for microbial survival. The presence of the sulfanyl group in this compound may enhance its lipophilicity, potentially increasing its efficacy in penetrating microbial membranes.

Case Studies

  • Study on Methyl Paraben :
    A study conducted by Gelbrich et al. detailed the crystal structure and intermolecular interactions of methyl 4-hydroxybenzoate, indicating that hydrogen bonding plays a crucial role in its stability and biological activity . This foundational knowledge can be extrapolated to hypothesize similar interactions for this compound.
  • Safety and Toxicity Assessments :
    The European Commission's Scientific Committee on Consumer Safety (SCCS) evaluated methylparaben's safety, highlighting concerns about endocrine disruption at certain concentrations . Such evaluations underscore the necessity for thorough toxicity assessments of similar compounds.

Data Tables

Property Value
Molecular FormulaC₁₈H₁₉NO₄S
Molecular Weight345.41 g/mol
CAS Number879320-34-0
Antimicrobial ActivityPotentially active
Toxicity AssessmentNeeds further study

Research Findings

Recent studies have shown that modifications to the hydroxybenzoate structure can lead to varying degrees of biological activity. For instance, the introduction of different substituents on the aromatic ring can enhance or diminish antimicrobial efficacy . Future research should focus on synthesizing and testing derivatives of this compound to explore its full potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate?

Methodological Answer:
The synthesis of structurally analogous esters typically involves multi-step reactions, including:

  • Step 1: Formation of the carbamoyl moiety via reaction of an isocyanate (e.g., 4-methylphenyl isocyanate) with a thiol-containing intermediate (e.g., 2-mercaptoethylamine).
  • Step 2: Esterification of 4-hydroxybenzoic acid with the carbamoylated intermediate using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Step 3: Purification via column chromatography or recrystallization, monitored by TLC or HPLC.
    Key Considerations: Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like hydrolysis of the ester or thioether groups .

Advanced: How can computational docking studies predict the biological interactions of this compound?

Methodological Answer:
Use Glide XP docking (Schrödinger Suite) to model ligand-protein interactions:

  • Protein Preparation: Select a target (e.g., NMDA receptor or enzyme) and refine its structure using the Protein Preparation Wizard, ensuring proper protonation states.
  • Ligand Preparation: Generate 3D conformers of the compound, accounting for flexible bonds (e.g., ester and carbamoyl groups).
  • Grid Generation: Define the binding site based on co-crystallized ligands or mutagenesis data.
  • Scoring: Apply the XP scoring function, which incorporates hydrophobic enclosure and hydrogen-bonding motifs to estimate binding affinities .
    Validation: Compare results with experimental IC₅₀ values from in vitro assays (e.g., enzyme inhibition) to refine docking parameters.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the presence of the 4-methylphenylsulfanyl group (δ ~2.3 ppm for CH₃, δ ~130–140 ppm for aromatic carbons) and ester carbonyl (δ ~165–170 ppm).
  • IR Spectroscopy: Identify key functional groups (e.g., ester C=O stretch ~1720 cm⁻¹, carbamoyl N-H stretch ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns, particularly for the sulfanyl-ethylcarbamoyl moiety .

Advanced: How does the crystal packing of analogous compounds inform solid-state properties?

Methodological Answer:

  • Crystallization: Use slow evaporation from ethanol or acetonitrile to obtain single crystals.
  • Data Collection: Employ a Bruker APEX-II CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion .
  • Structure Refinement: Apply the SHELXL software for least-squares refinement, incorporating hydrogen-bonding interactions (e.g., O-H···N or C-H···O) that stabilize the lattice .
  • Packing Analysis: Identify layered structures (e.g., parallel to the c-axis) and solvent-accessible channels, which may influence dissolution kinetics or stability .

Advanced: How can researchers resolve contradictions in solubility data for this compound?

Methodological Answer:

  • Solvent Screening: Test solubility in aprotic (e.g., DMSO, DMF) vs. protic (e.g., MeOH, H₂O) solvents, noting pH dependence due to the phenolic -OH group.
  • Thermodynamic Analysis: Perform van’t Hoff plots using UV-Vis spectroscopy to calculate ΔH and ΔS of dissolution, identifying entropy-driven vs. enthalpy-driven solubility .
  • Co-solvency Studies: Use a ternary phase diagram (e.g., water/ethanol/PEG) to optimize solubility for biological assays .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of sulfanyl group-derived vapors, which may irritate mucous membranes .
  • PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

Advanced: How does the 4-methylphenylsulfanyl group influence bioactivity compared to other substituents?

Methodological Answer:

  • SAR Studies: Synthesize analogs with varying substituents (e.g., -OCH₃, -Cl) on the phenyl ring.
  • Activity Assays: Test inhibition of target enzymes (e.g., cyclooxygenase) using fluorometric or colorimetric assays.
  • Computational Analysis: Calculate Hammett σ values to correlate electron-withdrawing/donating effects with bioactivity trends .

Basic: What chromatographic methods are suitable for purity assessment?

Methodological Answer:

  • HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA), monitoring at 254 nm.
  • GC-MS: Apply for volatile derivatives (e.g., trimethylsilyl esters) to detect low-level impurities .

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